

# physical and chemical characteristics of digallic acid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Physical and Chemical Characteristics of Digallic Acid

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Digallic acid**, a polyphenolic compound, is a depside formed from two gallic acid units. It is found in various plants, including Pistacia lentiscus, and is a component of tannic acid.[1] As a member of the gallotannin family, **digallic acid** exhibits notable biological activities, including antioxidant and enzyme-inhibiting properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of **digallic acid**, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant experimental workflows and biological pathways.

## **Physical and Chemical Properties**

The fundamental physical and chemical properties of **digallic acid** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.



Property	Value	Reference
IUPAC Name	3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid	[1][4]
Synonyms	m-Digallic acid, Gallic acid 3- monogallate, m-Galloylgallic acid	[4][5]
Molecular Formula	C14H10O9	[1][4]
Molecular Weight	322.22 g/mol	[4][6]
Melting Point	267-269 °C[7]; Decomposes at 280 °C[5]	[5][7][8]
Boiling Point	727.80 °C (estimated)	[8]
Water Solubility	0.5 g/L at 25 °C[7]; Soluble in 1900 parts water at 25 °C[5]	[5][7]
Solubility in Organic Solvents	Soluble in DMSO, methanol[7], ethanol, acetone; Sparingly soluble in ether, glacial acetic acid[5]	[5][7]
рКа	4.11 ± 0.10 (Predicted)	[7]
logP (o/w)	1.352[6]; 1.970 (estimated)[8]	[6][8]
Appearance	Solid[7]; Hydrated needles from alcohol + water[5]	[5][7]

## **Spectroscopic Data**

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **digallic acid**. The following table summarizes key spectroscopic data. Due to the structural similarity, data for gallic acid is also included for comparative purposes.



Spectroscopic Technique	Characteristic Peaks/Features for Digallic Acid and its Precursor, Gallic Acid
<sup>1</sup> H NMR	For gallic acid, a singlet proton signal is observed around $\delta$ 7.14 ppm in D <sub>2</sub> O, representing the two equivalent aromatic protons.[9]
<sup>13</sup> C NMR	For gallic acid, characteristic chemical shifts are observed at approximately $\delta$ = 110.55, 122.27, 139.82, 147.25, and 169.3 ppm.[9]
FT-IR	The infrared spectrum of gallic acid shows a stretch vibration for O-H groups. A C=C stretching vibration for the alkene group in the aromatic ring is observed around 1636 cm <sup>-1</sup> .
UV-Vis	In an aqueous solution, gallic acid exhibits absorbance maxima at approximately 215 nm and 265 nm. The maximum absorbance can vary depending on the pH.[10]

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **digallic acid** are provided below. These protocols serve as a starting point for laboratory work.

### Synthesis of Digallic Acid (Biological Method)

A biological synthesis of m-**digallic acid** can be achieved using the enzyme tannase, which hydrolyzes gallotannins.[1]

Objective: To synthesize **digallic acid** from tannic acid using tannase.

#### Materials:

- Tannic acid
- Tannase (e.g., from Aspergillus oryzae)



- Citrate-phosphate buffer (pH 5.0)
- Ethyl acetate
- Sodium bicarbonate solution (5%)
- Anhydrous sodium sulfate
- Rotary evaporator
- Chromatography column (Silica gel)
- Hexane and Ethyl acetate for column chromatography

#### Procedure:

- Dissolve a known quantity of tannic acid in the citrate-phosphate buffer.
- Add tannase to the solution and incubate at a suitable temperature (e.g., 40°C) with gentle stirring for a specified period (e.g., 24 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, terminate it by heating the mixture to denature the enzyme.
- Extract the aqueous phase with ethyl acetate multiple times.
- Combine the organic phases and wash with a 5% sodium bicarbonate solution to remove any unreacted gallic acid.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel using a
  hexane:ethyl acetate solvent system to obtain pure digallic acid.[11]

## RP-HPLC Method for the Analysis of Digallic Acid



This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of **digallic acid**.

Objective: To quantify the concentration of **digallic acid** in a sample.

Instrumentation and Materials:

- HPLC system with a UV or Photodiode Array (PDA) detector
- C18 column (e.g., 150 x 4.6 mm, 3.5 μm)[12]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile (ACN)[12]
- Digallic acid standard
- Methanol (for sample and standard preparation)
- 0.45 µm syringe filters

**Chromatographic Conditions:** 

- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid and acetonitrile (e.g., 70:30 v/v).[12] The gradient can be optimized as needed.
- Flow Rate: 1.0 mL/min[12]
- Detection Wavelength: 275 nm[12]
- Column Temperature: Ambient
- Injection Volume: 20 μL

#### Procedure:

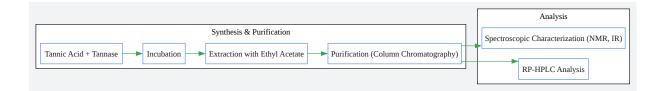
• Standard Preparation: Prepare a stock solution of **digallic acid** in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5 to 50 μg/mL).



- Sample Preparation: Dissolve the sample containing **digallic acid** in methanol. Filter the solution through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the digallic acid standard against its concentration. Determine the concentration of digallic acid in the sample by comparing its peak area to the calibration curve.

### **Visualizations**

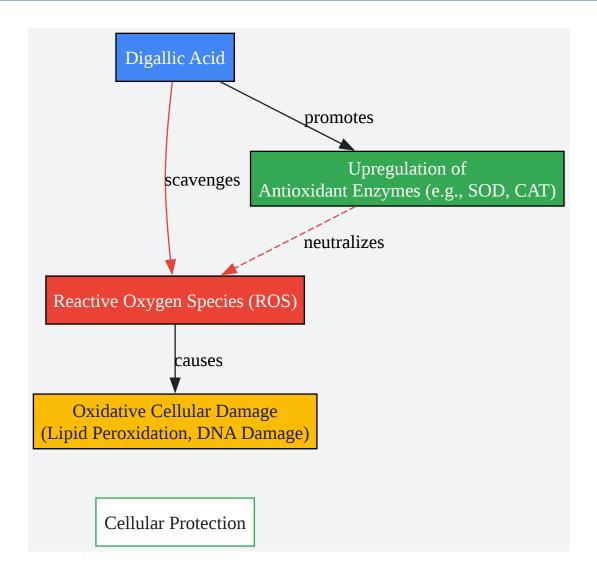
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway associated with the biological activity of **digallic acid**.



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Caption: A general experimental workflow for the synthesis and analysis of **digallic acid**.





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Caption: Antioxidant mechanism of **digallic acid**, involving ROS scavenging and enzyme upregulation.

# **Biological Activities and Signaling Pathways**

Digallic acid, like many polyphenolic compounds, demonstrates a range of biological activities. Its antioxidant properties are significant, contributing to cytoprotective effects.[2] This is achieved through the direct scavenging of reactive oxygen species (ROS) and potentially by upregulating endogenous antioxidant enzymes. Digallic acid has also been shown to inhibit certain enzymes, such as reverse transcriptases.[2] Its precursor, gallic acid, is known to be involved in various signaling pathways that regulate inflammation, apoptosis, and cellular metabolism.[13] For instance, gallic acid can influence the NF-κB signaling pathway, which is a



key regulator of inflammatory responses.[14] The antioxidant and enzyme-inhibiting activities of **digallic acid** make it a compound of interest for further investigation in drug development and nutritional science.

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- To cite this document: BenchChem. [physical and chemical characteristics of digallic acid].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670570#physical-and-chemical-characteristics-of-digallic-acid]



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